An In-depth Technical Guide to N,N-Diethyl-1H-indole-1-carboxamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N,N-Diethyl-1H-indole-1-carboxamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N,N-Diethyl-1H-indole-1-carboxamide, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" in drug discovery, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This guide delves into the molecular and physical properties of N,N-Diethyl-1H-indole-1-carboxamide, outlines a detailed synthetic protocol, explores its chemical reactivity with a focus on directed ortho-metalation and cross-coupling reactions, and discusses its potential applications based on the known biological activities of related indole carboxamides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with diverse biological functions.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[2] The N-acylation of the indole nitrogen to form carboxamides, such as N,N-Diethyl-1H-indole-1-carboxamide, provides a strategic handle for several key chemical transformations. This modification not only influences the electronic nature of the indole ring but also serves as a directing group for regioselective functionalization, thereby opening avenues to novel and complex molecular architectures.[1]
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of N,N-Diethyl-1H-indole-1-carboxamide is crucial for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O | [5] |
| Molecular Weight | 216.28 g/mol | [5] |
| CAS Number | 119668-50-7 | [5] |
| IUPAC Name | N,N-diethylindole-1-carboxamide | [5] |
| Boiling Point | 140-147°C at 0.8 mmHg | [5] |
| Density | 1.089 g/mL at 25°C | [5] |
| Flash Point | 110°C | [5] |
| Canonical SMILES | CCN(CC)C(=O)N1C=CC2=CC=CC=C21 | [6] |
| InChI Key | DNEILLNCDATSFX-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
The synthesis of N,N-Diethyl-1H-indole-1-carboxamide can be achieved through the reaction of indole with diethylcarbamoyl chloride. A general, robust protocol is provided below.
Synthetic Protocol: N-acylation of Indole
This protocol describes a general method for the N-acylation of indole using a carbamoyl chloride in the presence of a base.
Materials:
-
Indole
-
Diethylcarbamoyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).
-
Dissolve the indole in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add diethylcarbamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N,N-Diethyl-1H-indole-1-carboxamide.
Caption: Synthetic workflow for N,N-Diethyl-1H-indole-1-carboxamide.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of δ 7.0-8.2 ppm. The ethyl groups will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the indole ring between δ 110-140 ppm. The carbonyl carbon of the amide group is expected to appear significantly downfield, around δ 165 ppm.[1]
-
FT-IR: The infrared spectrum will be characterized by the absence of an N-H stretching vibration (typically around 3400 cm⁻¹) due to the substitution on the indole nitrogen. A strong absorption band corresponding to the C=O stretch of the amide group is expected in the region of 1630-1680 cm⁻¹.[1]
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₃H₁₆N₂O. The predicted m/z for the protonated molecule [M+H]⁺ is 217.13355.[6]
Chemical Reactivity and Synthetic Applications
N,N-Diethyl-1H-indole-1-carboxamide is a valuable intermediate for the synthesis of substituted indoles. The N,N-diethylcarboxamide group plays a crucial role as a directed metalation group (DMG), enabling regioselective functionalization of the indole nucleus.
Directed ortho-Metalation (DoM)
The N,N-diethylcarboxamide group is an effective directing group for ortho-lithiation.[1] Treatment with a strong base, such as sec-butyllithium in the presence of TMEDA, can selectively deprotonate the C2 position of the indole ring. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce substituents at the C2 position, a transformation that is often challenging to achieve through classical electrophilic substitution reactions.
Caption: Directed ortho-metalation of N,N-Diethyl-1H-indole-1-carboxamide.
Suzuki-Miyaura Cross-Coupling Reactions
While N,N-Diethyl-1H-indole-1-carboxamide itself is not directly used in Suzuki-Miyaura coupling, its halogenated derivatives are excellent substrates for this powerful C-C bond-forming reaction.[1] For instance, a bromo-substituted derivative can be coupled with a variety of aryl or heteroaryl boronic acids under palladium catalysis to generate highly functionalized indole structures. The N-diethylcarboxamide group generally remains intact under these reaction conditions.[1]
Potential Applications in Drug Discovery
The indole carboxamide scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[2][3][4] While specific biological data for N,N-Diethyl-1H-indole-1-carboxamide is limited in the public domain, structurally related compounds have shown promise in several therapeutic areas:
-
Anticancer Activity: Libraries of 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor binding function 3 (AR-BF3), demonstrating antiproliferative activity against prostate cancer cell lines.[1][2]
-
Antimicrobial and Antifungal Activity: Various indole carboxamide derivatives have been synthesized and screened for their activity against different bacterial and fungal strains.[2]
-
Na+/H+ Exchanger Inhibition: A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been investigated as inhibitors of the Na+/H+ exchanger, a target for various cardiovascular and metabolic diseases.[7]
The versatility of N,N-Diethyl-1H-indole-1-carboxamide as a synthetic building block allows for the generation of diverse libraries of indole derivatives for screening in various biological assays.
Conclusion
N,N-Diethyl-1H-indole-1-carboxamide is a key synthetic intermediate that provides access to a wide range of functionalized indole derivatives. Its physicochemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. The true power of this molecule lies in the reactivity conferred by the N,N-diethylcarboxamide group, which enables regioselective functionalization of the indole core through directed metalation and serves as a stable protecting group during cross-coupling reactions. Given the established importance of the indole nucleus in medicinal chemistry, N,N-Diethyl-1H-indole-1-carboxamide represents a valuable tool for researchers and scientists in the pursuit of novel therapeutics and functional materials.
References
-
Palomba, M. et al. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available from: [Link]
-
PubChem. N,N-diethylindole-1-carboxamide. Available from: [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
Kumar, V. et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. 2022. Available from: [Link]
-
National Institutes of Health. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Available from: [Link]
-
PubChemLite. N,n-diethyl-1h-indole-1-carboxamide (C13H16N2O). Available from: [Link]
-
Myers, A. G. Research Group. Directed (ortho) Metallation. Available from: [Link]
-
Journal of the American Chemical Society. N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. 2009. Available from: [Link]
-
National Institutes of Health. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. 2021. Available from: [Link]
-
PubMed. Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. 2021. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. 2011. Available from: [Link]
Sources
- 1. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
